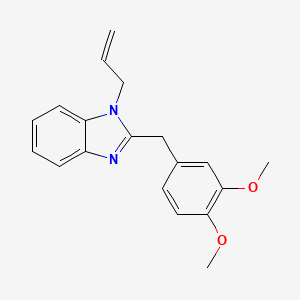![molecular formula C16H14N2O3 B11129013 {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetonitrile](/img/structure/B11129013.png)
{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a phenoxy group attached to an acetonitrile moiety, with additional hydroxy and hydroxyimino functional groups. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenol with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the hydroxyimino group results in the formation of an amine.
Scientific Research Applications
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE exerts its effects involves its interaction with various molecular targets. The hydroxy and hydroxyimino groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE
- 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE
- 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETIC ACID
Uniqueness
The unique combination of hydroxy, hydroxyimino, and phenoxy groups in 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETONITRILE distinguishes it from similar compounds. This structure allows it to participate in a broader range of chemical reactions and interact with a variety of molecular targets, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[4-[(E)-C-benzyl-N-hydroxycarbonimidoyl]-3-hydroxyphenoxy]acetonitrile |
InChI |
InChI=1S/C16H14N2O3/c17-8-9-21-13-6-7-14(16(19)11-13)15(18-20)10-12-4-2-1-3-5-12/h1-7,11,19-20H,9-10H2/b18-15+ |
InChI Key |
YFBXTRPKXZZLKL-OBGWFSINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=C(C=C(C=C2)OCC#N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=C(C=C(C=C2)OCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128930.png)
![N-[4-(acetylamino)phenyl]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11128936.png)
![N-(2-methoxyethyl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11128943.png)
![6-imino-7-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128951.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B11128959.png)

![N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11128972.png)
![N-{1-[(3-acetylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B11128976.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11128982.png)
![(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11128991.png)
![8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11129000.png)
![2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11129032.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11129035.png)
![N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-phenylalanine](/img/structure/B11129037.png)
